Trimegestone

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Trimegeston wird durch eine Reihe chemischer Reaktionen aus einem Steroidvorläufer synthetisiert. Die Synthese umfasst mehrere Schritte, darunter Hydroxylierungs- und Methylierungsreaktionen . Die spezifischen Reaktionsbedingungen, wie Temperatur, Druck und die verwendeten Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu erreichen.

Industrielle Produktionsverfahren: In industriellen Umgebungen beinhaltet die Produktion von Trimegeston die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Das Verfahren ist so konzipiert, dass eine konstante Produktion von hochwertigem Trimegeston mit minimalen Verunreinigungen sichergestellt wird.

Analyse Chemischer Reaktionen

Reaktionstypen: Trimegeston durchläuft verschiedene chemische Reaktionen, darunter die Hydroxylierung, die ein wichtiger Stoffwechselweg ist . Je nach den eingesetzten Reagenzien und Bedingungen kann es auch an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydroxylierung: Katalysiert durch Enzyme oder chemische Katalysatoren unter kontrollierten Bedingungen.

Oxidation: Typischerweise werden Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet.

Reduktion: Umfasst Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte und reduzierte Derivate von Trimegeston, die eine signifikante progestogene Aktivität behalten .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Trimegestone is classified as a norpregnane progestin with a potent affinity for progesterone receptors and minimal androgenic activity. Importantly, it exhibits no detectable affinity for estrogen receptors, making it distinct among progestins used in HRT. This profile is beneficial as it minimizes the risk of adverse effects commonly associated with estrogen receptor activation, such as breast tenderness and endometrial hyperplasia.

Hormone Replacement Therapy (HRT)

This compound is primarily used in combination with estrogen for HRT in postmenopausal women. Clinical studies have demonstrated its effectiveness in alleviating climacteric symptoms, such as hot flashes and night sweats, while ensuring endometrial safety.

- Dosage and Efficacy : In a dose-ranging study, doses of this compound (0.05 mg to 0.5 mg) were administered alongside continuous estrogen. Results indicated that higher doses provided more predictable bleeding patterns and reduced the incidence of pre-menstrual tension-like symptoms .

| Dosage (mg/day) | Bleeding Pattern | Climacteric Symptom Relief |

|---|---|---|

| 0.05 | Light, irregular | Moderate |

| 0.1 | Light, predictable | Good |

| 0.25 | More predictable | Very good |

| 0.5 | Most predictable | Excellent |

Endometrial Health

Research has shown that this compound promotes secretory changes in the endometrium, which are essential for preventing hyperplasia in women undergoing estrogen therapy. A study involving endometrial biopsies revealed that 96% of specimens from women treated with this compound demonstrated secretory changes consistent with healthy endometrial function .

- Endometrial Leukocyte Distribution : A randomized study assessed the effect of this compound on endometrial leukocyte distribution and proliferation markers. The findings indicated that this compound does not significantly alter leukocyte counts but maintains a profile similar to the natural menstrual cycle during treatment .

Bone Mineral Density (BMD)

This compound has been associated with positive effects on bone mineral density in postmenopausal women. In a clinical trial comparing low-dose continuous-combined hormone therapy including this compound, significant increases in BMD at critical sites such as the lumbar spine and hip were observed .

| Site | BMD Increase (%) |

|---|---|

| Lumbar Spine | 6.3 |

| Total Hip | 3.9 |

| Femoral Neck | 3.8 |

Case Study 1: Efficacy in Symptom Management

A study involving 134 postmenopausal women showed that those treated with this compound experienced significant improvements in symptom relief compared to placebo groups. The study highlighted the dose-dependent relationship between this compound administration and symptom alleviation .

Case Study 2: Long-term Safety Profile

In a long-term follow-up study, women who received this compound as part of their HRT regimen reported high satisfaction levels regarding bleeding patterns and overall treatment tolerability over a period of two years .

Wirkmechanismus

Trimegestone exerts its effects by binding to the progesterone receptor, which is a nuclear hormone receptor . Upon binding, it activates the receptor, leading to changes in gene expression that mediate its progestogenic effects. This compound also has weak antiandrogenic and antimineralocorticoid activity, but it does not exhibit significant activity on other steroid hormone receptors .

Vergleich Mit ähnlichen Verbindungen

Promegestone: Another synthetic progestogen with similar properties.

Norethisterone: A widely used progestin in hormone therapy.

Medroxyprogesterone acetate: Commonly used in contraceptives and hormone therapy.

Uniqueness of Trimegestone: this compound is unique due to its high selectivity and affinity for the progesterone receptor, which results in potent progestogenic effects with minimal side effects . Its distinct chemical structure also contributes to its unique pharmacokinetic and pharmacodynamic properties.

Biologische Aktivität

Trimegestone (TMG) is a synthetic progestin belonging to the 19-norpregnane class, characterized by its high affinity for the progesterone receptor (PR). This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications based on diverse research findings.

Pharmacodynamics

This compound exhibits a very high affinity for the progesterone receptor, estimated to be 588 to 660% that of natural progesterone, making it one of the most potent progestins available. Its potency is particularly notable in inducing secretory transformation of the endometrium at low dosages (0.1 mg/day) and inhibiting ovulation at 0.5 mg/day .

Key Actions:

- Progestogenic Activity: TMG effectively promotes glandular differentiation in the uterine endometrium and maintains pregnancy in animal models. It demonstrates a significant anti-estrogenic effect on uterine epithelial responses, which is crucial for hormone replacement therapy (HRT) applications .

- Antiandrogenic Effects: TMG has been shown to possess antiandrogenic activity approximately 30% that of cyproterone acetate, contributing to its therapeutic profile without significant androgenic side effects .

- Minimal Affinity for Other Receptors: TMG shows weak to no affinity for glucocorticoid, androgen, or estrogen receptors, which reduces potential side effects associated with these pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent oral bioavailability (approximately 100%), with peak serum concentrations achieved within 0.5 hours post-administration. The plasma protein binding is very high (98%), primarily to albumin, and the elimination half-life ranges from 12 to 20 hours .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~100% |

| Peak Serum Concentration | 12-25 ng/mL |

| Time to Peak Concentration | ~0.5 hours |

| Plasma Protein Binding | ~98% (mainly albumin) |

| Elimination Half-Life | 12-20 hours |

Clinical Implications and Case Studies

This compound has been evaluated in various clinical settings, particularly concerning hormone replacement therapy for postmenopausal women. Its selective action on the endometrium while minimizing systemic side effects makes it a candidate for safer HRT regimens.

Case Study Insights:

- Endometrial Health: In studies involving postmenopausal women, TMG effectively suppressed matrix metalloproteinase (MMP) expression in endometrial tissues, which is associated with improved endometrial health during HRT .

- CNS Effects: Unlike traditional progestins, TMG does not significantly influence GABA receptor signaling, suggesting a lower risk of mood-related side effects compared to other progestins like norethindrone acetate .

- Bone Health: Chronic administration of TMG has been shown to antagonize estradiol's effects on the uterus while preserving its beneficial actions on bone density, indicating a favorable profile for long-term use in postmenopausal women .

Eigenschaften

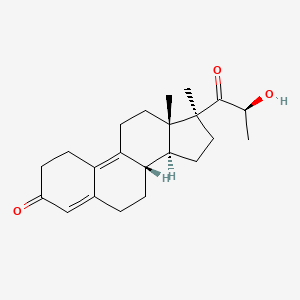

IUPAC Name |

(8S,13S,14S,17S)-17-[(2S)-2-hydroxypropanoyl]-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3/t13-,18+,19-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNDJWOLDSCTFK-MTZCLOFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[C@]1(CC[C@@H]2[C@@]1(CCC3=C4CCC(=O)C=C4CC[C@@H]23)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317995 | |

| Record name | Trimegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74513-62-5 | |

| Record name | Trimegestone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74513-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimegestone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimegestone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13129 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimegestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17b-[(S)-2-hydroxypropanoyl]-17-methyl-estra-4,9-diene-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4658K0H08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.